molecular formula C17H12N2O4S B2361102 methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate CAS No. 1207022-98-7

methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Cat. No.: B2361102
CAS No.: 1207022-98-7
M. Wt: 340.35
InChI Key: GPOGODKNBQEGKQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, dioxido, and benzothiazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(6-chloro-2-cyano-1,1-dioxo-4H-1,4-benzothiazin-4-yl)benzoate: Similar structure with a chloro substituent.

    Methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate: Another derivative with slight structural variations.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 3-(2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-23-17(20)12-5-4-6-13(9-12)19-11-14(10-18)24(21,22)16-8-3-2-7-15(16)19/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOGODKNBQEGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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